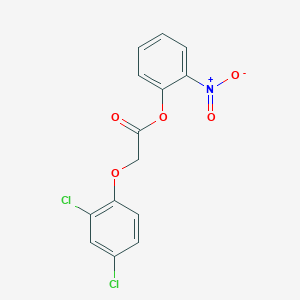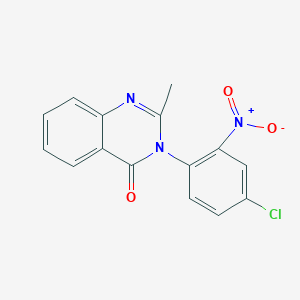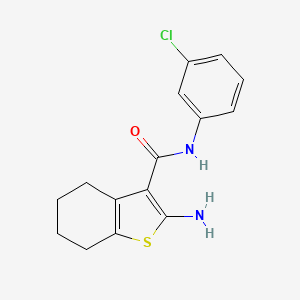![molecular formula C20H26N2O3 B5868614 2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)
2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is a chemical compound that belongs to the class of piperazine derivatives. It is also known as TAK-715 and is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol selectively inhibits the p38 MAPK pathway, which is involved in the regulation of various cellular processes such as inflammation, apoptosis, and cell differentiation. It binds to the ATP-binding site of p38 MAPK and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in various preclinical studies. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in vitro and in vivo. It has also been shown to inhibit the proliferation and migration of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its selectivity towards the p38 MAPK pathway, which allows for the specific targeting of this pathway without affecting other signaling pathways. However, one of the limitations is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on 2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol. One of the directions is the development of more potent and selective inhibitors of the p38 MAPK pathway for the treatment of various diseases. Another direction is the investigation of the potential synergistic effects of 2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol with other drugs or therapies in the treatment of diseases such as cancer. Additionally, the development of novel drug delivery systems for 2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol can improve its bioavailability and efficacy in vivo.
Synthesis Methods
The synthesis of 2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol involves the reaction of 2-ethoxy-6-bromomethylphenol with 4-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The final product is obtained through purification by column chromatography.
Scientific Research Applications
2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases.
properties
IUPAC Name |
2-ethoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-25-19-10-6-7-16(20(19)23)15-21-11-13-22(14-12-21)17-8-4-5-9-18(17)24-2/h4-10,23H,3,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHUDWAEFYJZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5868535.png)
![benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5868541.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5868550.png)






![N-[4-(benzyloxy)phenyl]-2,4-dimethylbenzamide](/img/structure/B5868580.png)
![1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5868584.png)

![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)
